6-Acetoxy-1-methyl-2-indolinethione
Description
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(1-methyl-2-sulfanylidene-3H-indol-6-yl) acetate |
InChI |
InChI=1S/C11H11NO2S/c1-7(13)14-9-4-3-8-5-11(15)12(2)10(8)6-9/h3-4,6H,5H2,1-2H3 |
InChI Key |
BISMUWKDNLFIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(CC(=S)N2C)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Acetoxy-1-methyl-2-indolinethione with four structurally related indole derivatives, focusing on substituent positions, functional groups, and properties inferred from the evidence.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Position Effects: 6-Substitution: The 6-OAc group in the target compound contrasts with 6-OMe in analogs (e.g., [2], [3], [4]). 2-Position Functional Groups: The thione (C=S) in this compound differs from carboxylic acids (COOH) or nitriles (CN). Thiones are known for nucleophilic reactivity, which may enable disulfide bond formation or metal chelation, unlike the acidic or electron-withdrawing nature of COOH/CN .
Synthetic Accessibility :
- The synthesis of azide-functionalized indoles (e.g., 6-(2-Azidoethoxy)-1H-indole) involves halogen displacement reactions (e.g., Scheme 3 in [1]). Similar strategies could apply to 6-Acetoxy derivatives by substituting hydroxyl groups with acetylating agents.
Thermal and Crystallographic Properties :
- 7-Methoxy-1H-indole-3-carboxylic acid exhibits a high melting point (199–201°C) due to hydrogen bonding via COOH . In contrast, the thione and OAc groups in the target compound may reduce intermolecular interactions, lowering its melting point.
- Crystallographic data for 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile reveals a dihedral angle of 64.48° between indole and phenyl rings, suggesting steric hindrance from the 1-phenyl group . The 1-methyl substituent in the target compound would likely reduce such steric effects.
Biological and Industrial Relevance :
- Methoxy and carboxylic acid derivatives (e.g., [2], [3]) are frequently explored as antimicrobial agents or enzyme inhibitors. The thione group in the target compound may confer unique bioactivity, such as protease inhibition or antioxidant effects.
- Ethyl esters (e.g., Ethyl 5-methoxyindole-2-carboxylate) are often prodrug candidates due to enhanced membrane permeability . The acetoxy group in the target compound could serve a similar role.
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